molecular formula C29H35NO8 B1214304 Deptropine dihydrogen citrate CAS No. 2169-75-7

Deptropine dihydrogen citrate

Cat. No.: B1214304
CAS No.: 2169-75-7
M. Wt: 525.6 g/mol
InChI Key: CHQGYMXXKZPWOI-IIPFOPBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Deptropine citrate is synthesized through a series of chemical reactions involving the formation of the tropine moiety and its subsequent etherification with 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of deptropine citrate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Deptropine citrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert deptropine citrate into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of deptropine citrate, each with distinct chemical properties .

Mechanism of Action

Deptropine citrate exerts its effects by binding to and blocking the H1 receptor, thereby inhibiting the actions of endogenous histamine. This action reduces symptoms associated with allergic reactions and respiratory disorders. The compound also exhibits anticholinergic properties by blocking muscarinic receptors, which contributes to its therapeutic effects .

Properties

CAS No.

2169-75-7

Molecular Formula

C29H35NO8

Molecular Weight

525.6 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(1R,5S)-8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C23H27NO.C6H8O7/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-9,18-20,23H,10-15H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-,19+,20?;

InChI Key

CHQGYMXXKZPWOI-IIPFOPBBSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

SMILES

CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

2169-75-7

Related CAS

604-51-3 (Parent)
77-92-9 (Parent)

Synonyms

BS 6987
BS-6987
deptropine
deptropine citrate
Deptropine FNA
dibenzheptropine
dibenzheptropine citrate
Tropane, 3alpha-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-, citrate (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deptropine dihydrogen citrate
Reactant of Route 2
Deptropine dihydrogen citrate
Reactant of Route 3
Deptropine dihydrogen citrate
Reactant of Route 4
Deptropine dihydrogen citrate
Reactant of Route 5
Deptropine dihydrogen citrate
Reactant of Route 6
Deptropine dihydrogen citrate

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